molecular formula C12H35LiO6Ta B3418711 Lithium tantalum ethoxide CAS No. 127503-04-2

Lithium tantalum ethoxide

Cat. No.: B3418711
CAS No.: 127503-04-2
M. Wt: 463.3 g/mol
InChI Key: FEEHYQZUNDVJOL-UHFFFAOYSA-N
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Description

Lithium tantalum ethoxide is a metalorganic compound with the chemical formula LiTa(OC₂H₅)₆. It is a colorless liquid that is soluble in organic solvents but reacts readily with water. This compound is of significant interest due to its applications in the preparation of lithium tantalate (LiTaO₃) films, which are known for their non-linear optical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium tantalum ethoxide can be synthesized through several methods. One common approach involves the reaction of tantalum(V) ethoxide with lithium tert-butoxide in an organic solvent. The reaction typically occurs under an inert atmosphere to prevent hydrolysis and oxidation . Another method involves the sol-gel process, where lithium acetate and tantalum ethoxide are mixed in a solvent like 1,2-propylene glycol. This method allows for the formation of high-concentration precursor solutions and thicker films .

Industrial Production Methods

In industrial settings, this compound is often produced using plasma-enhanced atomic layer deposition (ALD). This method involves the use of tantalum(V) ethoxide and a lithium-containing reagent, such as lithium tert-butoxide, in the presence of a plasma source. The ALD process allows for the deposition of high-quality films with excellent uniformity and conformality .

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which lithium tantalum ethoxide exerts its effects is primarily through the formation of lithium tantalate (LiTaO₃) films. These films exhibit excellent piezoelectric, pyroelectric, and non-linear optical properties. The molecular targets and pathways involved include the interaction of lithium ions with the tantalum oxide matrix, leading to enhanced ionic conductivity and stability .

Comparison with Similar Compounds

Properties

IUPAC Name

lithium;ethanol;ethanolate;tantalum
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/5C2H6O.C2H5O.Li.Ta/c6*1-2-3;;/h5*3H,2H2,1H3;2H2,1H3;;/q;;;;;-1;+1;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEEHYQZUNDVJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCO.CCO.CCO.CCO.CCO.CC[O-].[Ta]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H35LiO6Ta
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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